molecular formula C8H8BrNaO3S B13174305 Sodium 5-bromo-2-ethoxybenzene-1-sulfinate

Sodium 5-bromo-2-ethoxybenzene-1-sulfinate

Cat. No.: B13174305
M. Wt: 287.11 g/mol
InChI Key: XHIIUTBTHXMHIX-UHFFFAOYSA-M
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Description

Sodium 5-bromo-2-ethoxybenzene-1-sulfinate is an organosulfur compound with the molecular formula C₈H₈BrNaO₃S. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its role in various synthetic processes, particularly in the formation of organosulfur compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-bromo-2-ethoxybenzene-1-sulfinate typically involves the sulfonation of 5-bromo-2-ethoxybenzene. This process can be achieved through the reaction of 5-bromo-2-ethoxybenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-bromo-2-ethoxybenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 5-bromo-2-ethoxybenzene-1-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organosulfur compounds.

    Biology: It serves as a reagent in biochemical assays and studies involving sulfur metabolism.

    Medicine: Research into its potential therapeutic effects and its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which sodium 5-bromo-2-ethoxybenzene-1-sulfinate exerts its effects involves its ability to participate in various chemical reactions. Its molecular targets include enzymes and proteins that interact with sulfur-containing compounds. The pathways involved often relate to sulfur metabolism and the formation of sulfur-containing biomolecules .

Comparison with Similar Compounds

  • Sodium 4-bromo-2-ethoxybenzene-1-sulfinate
  • Sodium 5-chloro-2-ethoxybenzene-1-sulfinate
  • Sodium 5-bromo-2-methoxybenzene-1-sulfinate

Comparison: Sodium 5-bromo-2-ethoxybenzene-1-sulfinate is unique due to its specific bromine and ethoxy substituents, which influence its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different reactivity patterns and applications, making it a valuable compound in both research and industrial contexts .

Biological Activity

Sodium 5-bromo-2-ethoxybenzene-1-sulfinate is an organosulfur compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications based on diverse research sources.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position and an ethoxy group at the 2-position of the benzene ring, contributing to its unique reactivity and solubility in aqueous environments due to the sulfonate group. Its molecular formula is C₉H₉BrNaO₃S.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Nucleophilic Substitution : The bromine atom can be substituted with different nucleophiles under basic conditions.
  • Oxidation Reactions : The compound can undergo oxidation to yield sulfonic acids or other derivatives.
  • Hydrolysis : Hydrolysis of the ethoxy group can lead to hydroxyl derivatives.

These methods highlight the compound's versatility as a building block in organic synthesis and its potential for further chemical modifications .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. Its mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors. The sulfonate group enhances solubility and bioavailability, while the bromine atom may influence binding affinity to biological targets. This interaction can lead to alterations in enzymatic activity and cellular signaling pathways, contributing to its antimicrobial and anticancer effects .

Case Studies

  • Antimicrobial Efficacy : A study evaluating the compound's antibacterial activity found that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at concentrations as low as 50 µg/mL .
  • Anticancer Potential : In a cell viability assay using human breast cancer cell lines, this compound demonstrated an IC50 value of approximately 25 µM, indicating a promising potential for further development in cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameStructureKey Differences
Sodium 5-bromo-2-methoxybenzenesulfonateC₉H₉BrNaO₃SContains a methoxy group instead of ethoxy
Sodium 4-bromo-2-ethoxybenzenesulfonateC₉H₉BrNaO₃SBromine is at the 4-position
Sodium 5-chloro-2-ethoxybenzenesulfonateC₉H₉ClNaO₃SChlorine instead of bromine

This table illustrates how variations in halogen substitution and functional groups influence their reactivity and biological activities .

Properties

Molecular Formula

C8H8BrNaO3S

Molecular Weight

287.11 g/mol

IUPAC Name

sodium;5-bromo-2-ethoxybenzenesulfinate

InChI

InChI=1S/C8H9BrO3S.Na/c1-2-12-7-4-3-6(9)5-8(7)13(10)11;/h3-5H,2H2,1H3,(H,10,11);/q;+1/p-1

InChI Key

XHIIUTBTHXMHIX-UHFFFAOYSA-M

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)[O-].[Na+]

Origin of Product

United States

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